molecular formula C10H7FN2O4S B2721783 2-(3-Fluorosulfonyloxyphenoxy)pyrazine CAS No. 2411295-97-9

2-(3-Fluorosulfonyloxyphenoxy)pyrazine

Cat. No.: B2721783
CAS No.: 2411295-97-9
M. Wt: 270.23
InChI Key: AEXGGGDRLSCOKR-UHFFFAOYSA-N
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Description

2-(3-Fluorosulfonyloxyphenoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 3-fluorosulfonyloxyphenoxy group. Its structure suggests applications in drug discovery, particularly for targeting enzymes or receptors via hydrogen bonding or π-interactions, as pyrazine derivatives are known for their protein-binding versatility .

Properties

IUPAC Name

2-(3-fluorosulfonyloxyphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-2-8(6-9)16-10-7-12-4-5-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXGGGDRLSCOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorosulfonyloxyphenoxy)pyrazine typically involves the reaction of pyrazine derivatives with fluorosulfonyloxyphenoxy reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorosulfonyloxyphenoxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

2-(3-Fluorosulfonyloxyphenoxy)pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorosulfonyloxyphenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrazine derivatives vary significantly based on substituents, which dictate their chemical, electronic, and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituent(s) Key Properties Applications References
2-(3-Fluorosulfonyloxyphenoxy)pyrazine 3-Fluorosulfonyloxyphenoxy High reactivity due to -OSO₂F group; potential for hydrogen bonding and electrophilic interactions. Pharmaceutical intermediate, enzyme inhibition. -
8-(2-Fluoro-4-nitrophenoxy)-triazolopyrazine Fluoronitrophenoxy, triazolo ring Synthesized in 3 steps (80% yield); stable intermediate. Bioactive compound synthesis.
3-Trifluoromethyl-triazolopyrazine (RB1-9) Trifluoromethyl, triazolo ring Strong electron-withdrawing effect; upregulates BAX, downregulates Bcl2 in cancer. Anticancer (HT-29 colon cancer cells).
2-(Piperidin-4-yloxy)pyrazine sulfonamides Piperidine-sulfonamide Varied yields (20–75%); optimized for SAR studies. Non-specified bioactive applications.
Pyrazine N,N'-dioxide co-crystals Dioxide functionalization Improved thermal stability and reduced impact sensitivity. Energetic materials (e.g., explosives).
Pyrazine-functionalized Ag(I)/Au(I)-NHC Metal coordination, pyrazine-imidazole High antimicrobial activity; disrupts bacterial cell walls. Antibacterial agents.

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., -OSO₂F, -CF₃) enhance pyrazine’s reactivity and bioactivity but may reduce solubility. Bulky groups (e.g., t-butyl) improve solubility and reduce aggregation .

Synthetic Optimization : Multi-step syntheses (e.g., substitution followed by cyclization) achieve high yields (>75%) for triazolo- and sulfonamide-pyrazines, suggesting similar pathways for fluorosulfonyloxy derivatives .

Diverse Applications : Pyrazine derivatives span pharmaceuticals (anticancer, antimicrobial), electronics (n-type semiconductors), and energetics, highlighting their versatility .

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